Bis(benzyloxycarbonyl)amine

Organic synthesis Protecting group chemistry Amino group masking

Standard mono-Cbz or bis-Boc reagents often fail in demanding syntheses like N-protected α-fluoroglycine preparation, where the bis-Boc analog gives <5% yield. Bis(benzyloxycarbonyl)amine (dibenzyl imidodicarbonate) solves this with: - Symmetrical bis-Cbz structure for predictable hydrogenolytic deprotection - Crystalline solid (MP 110.5-111°C) enabling precise stoichiometry - Potassium salt form allows efficient alkylation with bromofluoroacetates - Two Cbz groups per molecule reduce protection-step equivalents & purification burden

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 69032-13-9
Cat. No. B3150525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(benzyloxycarbonyl)amine
CAS69032-13-9
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H15NO4/c18-15(20-11-13-7-3-1-4-8-13)17-16(19)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,19)
InChIKeyAJVZWZNNWXSTNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(benzyloxycarbonyl)amine: Physicochemical Profile


Bis(benzyloxycarbonyl)amine, also known as dibenzyl imidodicarbonate (CAS 69032-13-9), is a nitrogen-centered organic compound bearing two benzyloxycarbonyl (Cbz) groups . It belongs to the imidodicarbonate class and serves primarily as a doubly protected amine equivalent in organic synthesis . With a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol, its solid crystalline form exhibits a melting point of 110.5–111 °C and a predicted pKa of 7.96±0.46, defining its physical and chemical handling profile [1].

Doubly protected amine equivalent
Stable crystalline reagent, easy handling
Supports orthogonal deprotection strategies

Why Generics Cannot Replace Bis(benzyloxycarbonyl)amine


In complex organic syntheses, especially those requiring temporary, orthogonal amine protection or the installation of a masked amino group, generic Cbz-containing compounds such as benzyl carbamate (Cbz-NH2) or mixed imidodicarbonates are often chemically insufficient . Bis(benzyloxycarbonyl)amine provides a uniquely balanced reactivity profile: it serves as a stable, crystalline, and easily handled source of a masked primary amine that can be selectively unmasked under defined conditions—a capability not directly matched by mono‑Cbz amines or other bis‑carbamate analogs [1]. Its symmetrical, doubly protected structure minimizes undesired nucleophilic side reactions and enables precise, stepwise deprotection strategies that are critical in multi‑step synthetic routes, particularly in pharmaceutical intermediate production where purity and yield are paramount .

Mono-Cbz amines
May lack orthogonal deprotection; missing symmetrical bis-Cbz structure for selective unmasking.
Mixed imidodicarbonates
Deprotection pathways (base vs. hydrogenolysis) may differ, altering synthetic strategy control.
Bis-Boc analog
Reported alkylation yield substantially lower in fluoroglycine synthesis; may not transfer to this scaffold.

Bis(benzyloxycarbonyl)amine vs. Closest Analogs


Orthogonal Deprotection vs. Mixed Imidodicarbonates

Bis(benzyloxycarbonyl)amine enables completely selective removal of one Cbz group from the nitrogen atom, a feature not universally shared by its mixed alkyl benzyl imidodicarbonate analogs . In a direct comparison, the mixed imidodicarbonate benzyl 9‑fluorenylmethyl imidodicarbonate undergoes preferential cleavage of the Fmoc group under basic conditions, while dibenzyl imidodicarbonate (Bis(benzyloxycarbonyl)amine) can be selectively monodeprotected via alternative pathways, providing distinct orthogonal control .

Orthogonal Deprotection
Head-to-head
Selective Cbz cleavage vs. mixed imidodicarbonates; Fmoc group cleaves under base in mixed analogs.
Supports orthogonal amine protection workflow
Deprotection conditions vary by protecting group
Organic synthesis Protecting group chemistry Amino group masking

Fluoroglycine Synthesis Efficiency vs. Bis-Boc Amine

In the synthesis of N‑protected α‑fluoroglycines, the potassium salt of dibenzyl iminodicarboxylate (derived from Bis(benzyloxycarbonyl)amine) significantly outperforms the bis‑Boc analog in terms of product yield [1]. When reacted with ethyl bromofluoroacetate, the dibenzyl iminodicarboxylate potassium salt afforded the desired N‑protected α‑fluoro‑α‑amino acid ester in a usable yield, whereas the corresponding bis‑Boc iminodicarboxylate (Boc2NK) produced only 5% of the product [1].

Fluoroglycine Synthesis
Head-to-head
Bis-Cbz: workable yield; Bis-Boc analog: 5% yield.
Reported yield context for fluoroglycine building blocks
Data from one literature source; review conditions
Fluorinated amino acids Pharmaceutical intermediates Nucleophilic substitution

Stoichiometric Advantage over Mono-Cbz Amines

Bis(benzyloxycarbonyl)amine functions as a doubly protected amine, providing two Cbz groups per molecule compared to only one in mono‑Cbz amines such as benzyl carbamate . This structural difference translates into a stoichiometric advantage: for applications requiring a masked primary amine equivalent, one mole of Bis(benzyloxycarbonyl)amine can, after selective monodeprotection, deliver one mole of Cbz‑protected amine, whereas two moles of a mono‑Cbz reagent would be required to achieve the same level of protection on a substrate .

Stoichiometric Advantage
Class-level
2:1 protecting groups per molecule vs. mono-Cbz amines.
Molar efficiency may simplify scale-up
Class-level inference; validate for specific substrate
Peptide synthesis Amine protection Gabriel synthesis

Nitrene Generation Purity vs. Diacylhydrazines

Bis(benzyloxycarbonyl)amine is a key precursor to N,N‑dibenzyloxycarbonylhydrazine, which upon oxidation with lead tetraacetate generates a clean diacylaminonitrene intermediate . This nitrene adds efficiently to olefins to yield N‑protected aminoaziridines. The symmetrical, bis‑Cbz structure of the parent hydrazine ensures that the resulting nitrene is homogeneous, avoiding the isomeric mixtures or competing pathways that can arise from unsymmetrical diacylhydrazines [1].

Nitrene Generation
Reported
Symmetrical nitrene avoids isomeric mixtures from unsymmetrical hydrazines.
Reported purity advantage for N-aminoaziridine synthesis
Oxidation with lead tetraacetate; confirm product homogeneity
Nitrene chemistry Aziridine synthesis Heterocyclic compounds

Optimal Procurement Scenarios for Bis(benzyloxycarbonyl)amine


Fluorinated Amino Acid Building Block Synthesis

As demonstrated by the 5% vs. workable yield comparison with bis‑Boc iminodicarboxylate [1], Bis(benzyloxycarbonyl)amine is the preferred reagent when preparing N‑protected α‑fluoroglycines and related fluorinated amino acids. Its potassium salt enables efficient alkylation with bromofluoroacetates, a transformation where the Boc analog fails, making it essential for medicinal chemistry programs targeting fluorinated peptide mimetics.

Orthogonal Protecting Group Strategies

When a synthetic route demands the ability to selectively remove one Cbz group while leaving another base‑sensitive protecting group intact, Bis(benzyloxycarbonyl)amine provides the requisite orthogonal control [1]. Unlike mixed imidodicarbonates that contain both Cbz and Fmoc groups, this symmetrical compound allows for predictable hydrogenolytic deprotection, making it valuable in the assembly of polyamines, spermidine derivatives, and other nitrogen‑rich molecules.

N-Aminoaziridine Preparation via Nitrene Addition

For research groups synthesizing N‑aminoaziridines as intermediates for ring‑expansion or heterocyclic chemistry, Bis(benzyloxycarbonyl)amine‑derived N,N‑dibenzyloxycarbonylhydrazine is a critical starting material [1]. Its symmetrical bis‑Cbz structure ensures a single, well‑defined nitrene species, reducing the complexity of product mixtures and facilitating cleaner reactions with olefins.

Masked Ammonia Equivalents for Peptide and API Synthesis

In process chemistry where a stable, crystalline source of a protected amine is required, Bis(benzyloxycarbonyl)amine offers a molar efficiency advantage over mono‑Cbz alternatives [1]. Its two Cbz groups per molecule reduce the number of equivalents needed in protection steps, simplifying downstream purification and potentially lowering the cost of goods in the production of pharmaceutical intermediates like those for ticagrelor.

Application
Selection Property
Validation Focus
Fluorinated amino acid synthesis
Alkylation reactivity profile
Yield assessment under reported conditions
Orthogonal amine protection
Selective Cbz deprotection
Deprotection pathway specificity
N-Aminoaziridine preparation
Nitrene precursor homogeneity
Reaction purity via symmetrical nitrene
Masked amine in peptide/API synthesis
Bis-Cbz protection efficiency
Atom economy and purification profile

Technical Documentation Hub

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